9-Methylundecan-1-ol

Description

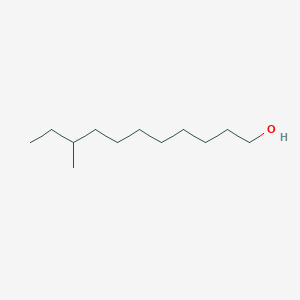

Structure

3D Structure

Properties

IUPAC Name |

9-methylundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCAUKGHVSVGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567346 | |

| Record name | 9-Methylundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91635-46-0 | |

| Record name | 9-Methylundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Sources of 9 Methylundecan 1 Ol

Occurrence in Insect Chemical Communication Systems

Identification in Pheromonal Gland Secretions

While direct identification of 9-Methylundecan-1-ol is not broadly cited, the closely related compound, syn-4,6-dimethylundecan-1-ol, has been identified as the trail-following pheromone of the Indomalayan termite Hodotermopsis sjoestedti. researchgate.netresearchgate.netpublications.csiro.au This discovery highlights the significance of methyl-branched undecanols in termite communication. The sternal gland secretions of H. sjoestedti pseudergates were analyzed using gas chromatography coupled to mass spectrometry (GC-MS) following solid-phase microextraction (SPME), which revealed syn-4,6-dimethylundecan-1-ol as a novel pheromone structure for termites. researchgate.netresearchgate.net In the same species, male alates produce syn-4,6-dimethylundecanal, a related aldehyde, as a sex-specific compound. researchgate.netresearchgate.net This demonstrates a functional diversification of the same basic carbon skeleton within a single species.

Broader Insect Pheromone Ecology

Branched-chain alcohols are a significant class of insect pheromones, mediating various social behaviors. gerli.comslu.se These compounds are part of a diverse array of chemical structures, including hydrocarbons, fatty esters, aldehydes, and ketones, that insects derive from common biochemical precursors like fatty acids. slu.se The structural diversity is achieved through modifications such as the addition of functional groups or changes in stereochemistry. slu.se

Methyl-branched alcohols, in particular, play crucial roles. For instance, 4-methyl-5-nonanol (B104968) (ferrugineol) is an aggregation pheromone for the red palm weevil, Rhynchophorus ferrugineus, and 5-methyl-octan-4-ol serves the same purpose for the palmetto weevil, Rhynchophorus cruentatus. gerli.com The position of the methyl branch is critical for biological activity. Many methyl-branched primary alcohols identified as pheromones have branches at even-numbered carbon positions, suggesting a biosynthetic pathway involving the incorporation of C3 units from methylmalonyl-CoA. rsc.org The chirality of these branched compounds is also crucial, with studies showing that insects often produce and respond to specific stereoisomers. pnas.org

The broader category of fatty acid-derived pheromones, which includes this compound, is classified into different types. Type-III pheromones specifically encompass methyl-branched compounds. nih.gov

Isolation and Extraction Methodologies from Natural Matrices

The identification of volatile and non-volatile compounds like this compound from natural sources relies on precise extraction and analytical techniques.

A common initial step for extracting compounds from biological tissues, such as insect glands or whole organisms, involves solvent extraction. The choice of solvent is critical and depends on the polarity of the target compounds. For instance, ethanol (B145695) has been found to be an effective solvent for extracting a wide range of phytochemicals. nih.gov Hot continuous extraction using a Soxhlet apparatus is a standard method. nih.gov For more volatile compounds, headspace solid-phase microextraction (HS-SPME) is a preferred technique. pcbiochemres.comresearchgate.net This method involves exposing a coated fiber to the vapor phase above the sample, allowing for the adsorption of volatile and semi-volatile compounds without the need for solvents. researchgate.netpcbiochemres.com

Following extraction, the complex mixture of compounds is typically separated and identified using gas chromatography-mass spectrometry (GC-MS). nih.govpcbiochemres.com This technique separates individual components of the mixture based on their volatility and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries and known standards. nih.govbeilstein-journals.org For non-volatile compounds, high-performance liquid chromatography (HPLC) is often employed. pnas.orgtandfonline.com

The general workflow for isolating and identifying a compound like this compound from an insect source would be:

Dissection of the relevant gland (e.g., sternal gland) or whole-body extraction.

Solvent extraction or SPME to capture the chemical constituents.

Analysis by GC-MS to separate and identify the volatile compounds.

Confirmation of the structure through synthesis of an authentic standard and comparison of its retention time and mass spectrum with the natural product. beilstein-journals.org

Below is a data table summarizing the extraction and analytical methods commonly used for compounds of this nature.

| Technique | Description | Application Example | Reference |

| Solid-Phase Microextraction (SPME) | A solvent-free technique where a coated fiber adsorbs volatiles from the headspace of a sample. | Used to sample the sternal gland secretion of Hodotermopsis sjoestedti to identify pheromones. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful analytical method that separates chemical components of a sample and provides their mass spectra for identification. | Used to identify bioactive components in various plant and insect extracts. | nih.govpcbiochemres.com |

| Solvent Extraction | Use of solvents with varying polarities (e.g., ethanol, hexane) to dissolve and extract compounds from a solid matrix. | Ethanol used for hot continuous extraction of powdered plant material. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture, particularly for non-volatile compounds. | Used for the separation of non-volatile cuticular lipids in insects. | pnas.orgtandfonline.com |

Synthetic Pathways and Methodologies for 9 Methylundecan 1 Ol

De Novo Chemical Synthesis Approaches

De novo synthesis involves building the molecule from simpler starting materials. Several established organic reactions can be employed to assemble the 9-methylundecane backbone and install the primary alcohol functionality.

Reduction Strategies for Carbonyl Precursors

A common strategy for synthesizing primary alcohols involves the reduction of carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.

Reduction of Aldehydes: Aldehydes can be selectively reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or stronger agents such as lithium aluminum hydride (LiAlH₄) libretexts.org. For the synthesis of 9-Methylundecan-1-ol, the precursor would be 9-methylundecanal. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Example Reaction: 9-methylundecanal + NaBH₄ (in ethanol) → this compound

Reduction of Carboxylic Acids and Esters: Carboxylic acids and their esters can also be reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting both carboxylic acids and esters to primary alcohols libretexts.org. Sodium borohydride (NaBH₄) is generally not strong enough to reduce these functional groups. Therefore, an ester of 9-methylundecanoic acid could be reduced using LiAlH₄ to yield this compound.

Example Reaction: Methyl 9-methylundecanoate + LiAlH₄ (in dry ether, followed by aqueous workup) → this compound

Other Reducing Agents: Zinc borohydride complexed with charcoal (Zn(BH₄)₂/C) has also been reported as an effective reducing system for carbonyl compounds to their corresponding alcohols under mild conditions scielo.org.mx.

Table 3.1.1: Common Reducing Agents for Carbonyl to Alcohol Conversion

| Reducing Agent | Typical Substrates Reduced to Alcohols | Product Type (from Aldehyde) | Product Type (from Ketone) | Product Type (from Ester/Acid) |

| LiAlH₄ | Aldehydes, Ketones, Esters, Acids | Primary Alcohol | Secondary Alcohol | Primary Alcohol |

| NaBH₄ | Aldehydes, Ketones | Primary Alcohol | Secondary Alcohol | No Reaction |

| Zn(BH₄)₂/C | Aldehydes, Ketones | Primary Alcohol | Secondary Alcohol | (Not specified for esters/acids) |

Grignard Reagent and Organometallic Coupling Reactions

Grignard reagents (RMgX) are highly versatile organometallic compounds that are instrumental in forming new carbon-carbon bonds, a crucial step in building complex molecular frameworks like that of this compound byjus.comorganic-chemistry.orglibretexts.org. These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent byjus.comlibretexts.org.

The nucleophilic carbon atom of a Grignard reagent can attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, or the carbon atom in epoxides.

Reaction with Carbonyl Compounds: Reacting a Grignard reagent with formaldehyde (B43269) yields a primary alcohol. For instance, a Grignard reagent derived from a 10-carbon halide precursor that already contains the methyl branch at the appropriate position could be reacted with formaldehyde to form the desired primary alcohol. Alternatively, reacting a Grignard reagent with a ketone would yield a secondary alcohol, which is not the target in this case.

Reaction with Epoxides: Grignard reagents react with epoxides (oxiranes) by nucleophilic attack on one of the epoxide carbons, leading to ring opening and the formation of an alcohol after protonation. This reaction is particularly useful for extending carbon chains. For example, a Grignard reagent derived from a 1-halo-8-methylnonane could be reacted with ethylene (B1197577) oxide to extend the chain by two carbons and introduce the primary alcohol functionality at the terminus, yielding this compound rsc.org.

Organocuprate (Gilman) Reagents: Organocuprate reagents, such as lithium diorganocuprates (Gilman reagents), are also employed in coupling reactions with organohalides, providing another avenue for C-C bond formation libretexts.org.

Table 3.1.2: Grignard Reagent Reactions for Alcohol Synthesis

| Grignard Reagent (RMgX) | Electrophile | Product Type (after workup) |

| R-MgX | Formaldehyde (HCHO) | Primary Alcohol (R-CH₂-OH) |

| R-MgX | Aldehyde (R'-CHO) | Secondary Alcohol (R-CH(R')-OH) |

| R-MgX | Ketone (R'-CO-R'') | Tertiary Alcohol (R-C(R')(R'')-OH) |

| R-MgX | Ethylene Oxide | Primary Alcohol (R-CH₂-CH₂-OH) |

Wittig Reaction and Olefin Functionalization

The Wittig reaction is a powerful method for synthesizing alkenes by reacting a carbonyl compound (aldehyde or ketone) with a phosphorus ylide (Wittig reagent) total-synthesis.comlibretexts.orgmnstate.edunumberanalytics.comorganic-chemistry.org. This reaction forms a new carbon-carbon double bond, precisely controlling the position of unsaturation. To obtain this compound, the alkene product would subsequently require functionalization to introduce the alcohol group.

Alkene Formation: A suitable precursor aldehyde or ketone, containing the 9-methylundecane skeleton, would be reacted with a phosphorus ylide. For example, a Wittig reaction could be used to construct an 11-carbon chain with a double bond at a strategic location.

Functionalization to Alcohol: If the Wittig reaction yields a terminal alkene (e.g., 9-methyl-1-undecene), this can be converted into the primary alcohol this compound via hydroboration-oxidation total-synthesis.comlibretexts.org. This two-step process involves the anti-Markovnikov addition of borane (B79455) to the alkene, followed by oxidation of the resulting organoborane with hydrogen peroxide under basic conditions.

Example Pathway:

9-methylundecanal + Ph₃P=CH₂ → 9-methyl-1-undecene

9-methyl-1-undecene + BH₃·THF, then H₂O₂/NaOH → this compound

Hydrogenation and Alkene Reduction Methods

Catalytic hydrogenation is a widely used method for reducing carbon-carbon double bonds (alkenes) to single bonds (alkanes) libretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com. This process involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) libretexts.orgmasterorganicchemistry.com.

Application in Synthesis: Hydrogenation is typically employed to saturate any unwanted double bonds present in a precursor molecule that already contains the desired alcohol functionality or its protected form. For instance, if a synthetic route generates an intermediate such as 9-methylundec-2-en-1-ol, catalytic hydrogenation would selectively reduce the C=C double bond to yield this compound libretexts.orgmasterorganicchemistry.com. The reaction is known for its syn addition of hydrogen atoms across the double bond masterorganicchemistry.comyoutube.com.

Table 3.1.4: Catalytic Hydrogenation of Alkenes

| Alkene Substrate | Hydrogen Source | Catalyst | Typical Conditions | Product Type |

| C=C Double Bond | H₂ | Pd/C | Solvent (e.g., Ethanol), RT | Alkane |

| C=C Double Bond | H₂ | PtO₂ (Adams' catalyst) | Solvent (e.g., Ethanol (B145695), Acetic Acid), RT | Alkane |

| C=C Double Bond | H₂ | Raney Ni | Solvent (e.g., Ethanol), RT | Alkane |

Stereoselective Synthesis of this compound and its Stereoisomers

The carbon atom at the 9th position of this compound is a chiral center, meaning the molecule can exist as two enantiomers: (R)-9-Methylundecan-1-ol and (S)-9-Methylundecan-1-ol vulcanchem.com. Stereoselective synthesis aims to produce one specific enantiomer or diastereomer preferentially.

Chiral Pool Approaches

Chiral pool synthesis, also known as the chiron approach, is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials ddugu.ac.inijfans.orgethz.chuwindsor.ca. These chiral starting materials already possess one or more stereocenters, which are then carried through the synthetic sequence to establish the desired stereochemistry in the final product.

Principle: By selecting a chiral precursor that contains a stereocenter at a position analogous to C9 in this compound, and with the correct absolute configuration, chemists can construct the target molecule enantioselectively. The synthesis then focuses on elaborating the carbon chain and introducing or modifying functional groups while preserving the inherent chirality.

Potential Starting Materials: Common sources for chiral pool synthesis include amino acids, carbohydrates, terpenes, and chiral hydroxy acids ddugu.ac.inethz.ch. For instance, a chiral building block derived from a naturally occurring fatty acid or a chiral alcohol could be chemically modified and extended to construct the 9-methylundecane skeleton with the desired stereochemistry at C9.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis plays a pivotal role in modern organic synthesis by enabling the construction of chiral molecules with high enantiomeric purity, often from achiral or racemic starting materials. For the synthesis of branched alcohols like this compound, strategies that precisely control the formation of carbon-carbon bonds at specific positions are particularly valuable.

One of the most powerful classes of reactions in this domain is the copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated carbonyl compounds, such as enones. This methodology allows for the stereoselective formation of a new C-C bond at the β-position of the unsaturated system, creating a chiral center. The catalytic systems typically employ copper(I) salts in combination with carefully designed chiral ligands, most notably phosphoramidites . These ligands coordinate to the copper center, creating a chiral environment that dictates the stereochemical outcome of the nucleophilic addition.

Research has demonstrated that copper complexes featuring chiral phosphoramidite (B1245037) ligands can efficiently catalyze the 1,4-addition of various organometallic nucleophiles, including organozinc and Grignard reagents, to a wide range of enones. These reactions often proceed with excellent enantioselectivities, frequently exceeding 95% enantiomeric excess (ee), and high yields, sometimes reaching quantitative conversion researcher.liferug.nlacs.orgnih.govacs.org. The development of these catalytic systems has been an iterative process, involving the design of ligands tailored to specific substrates and reaction conditions, sometimes employing quantitative structure-selectivity relationships (QSSRs) to optimize performance, even for sterically demanding substrates nih.gov.

Beyond conjugate addition, other copper-catalyzed asymmetric additions, such as the addition of Grignard reagents to ketones using chiral phosphine (B1218219) ligands (e.g., W-Phos), have also shown great promise in generating chiral tertiary and allylic alcohols with high enantioselectivities researcher.life. While direct literature examples detailing the synthesis of this compound via these specific copper-catalyzed C-C bond formations are not extensively detailed in the provided snippets, the principles are directly applicable. For instance, the synthesis of related chiral alcohols like (R)-2-methyl-undecan-1-ol has been achieved through C-C bond formation strategies harvard.edu. Furthermore, patent literature hints at the asymmetric synthesis of (9s)-9-methylundecan-1-ol, underscoring the relevance of these advanced catalytic methods in accessing specific enantiomers of this compound class google.com. The ability to precisely install the methyl branch stereoselectively during the construction of the carbon skeleton is a key advantage of these catalytic approaches.

Table 1: Representative Copper-Catalyzed Asymmetric C-C Bond Formation Reactions

| Reaction Type | Catalyst System | Typical Substrate(s) | Typical Nucleophile(s) | Typical Yield | Typical Enantiomeric Excess (ee) |

| Conjugate Addition (1,4-addition) | Cu(I) salts + Chiral Phosphoramidite Ligands | α,β-Unsaturated Carbonyls (Enones, Chalcones) | Organozinc reagents, Grignard reagents, Organoboron | 70-99% | Up to 99% |

| Addition to Ketones | Cu(I) salts + Chiral Phosphine Ligands (e.g., W-Phos) | Aryl alkyl ketones, α,β-Unsaturated ketones | Linear Grignard reagents | Up to 94% | Up to 96% |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis, utilizing enzymes or whole microorganisms, offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes often operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and reducing the need for harsh reagents or extensive purification steps nih.govwhiterose.ac.ukrsc.org.

For the synthesis of chiral alcohols like this compound, several biocatalytic strategies are employed:

Asymmetric Reduction of Ketones: This is a widely used method where enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) catalyze the stereoselective reduction of a prochiral ketone precursor to the corresponding chiral alcohol. If a ketone with the appropriate carbon skeleton and methyl branch at the C9 position could be synthesized, enzymatic reduction would be an effective route to enantiomerically pure this compound. These reactions often require a cofactor, such as NADPH, which is typically regenerated in situ using a coupled enzyme system (e.g., with glucose dehydrogenase) to make the process economically viable nih.gov.

Enzymatic Kinetic Resolution: This approach involves using enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted or transforming it into a different product. Lipases , for instance, are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the enantiomerically enriched components nih.govrsc.org. This method is effective for obtaining single enantiomers, though the theoretical maximum yield for the desired enantiomer is 50% unless coupled with a racemization process (dynamic kinetic resolution).

Enzymatic Polymerization: While not directly synthesizing small molecules, research has shown the lipase-catalyzed synthesis of chiral polyesters incorporating long-chain aliphatic alcohol backbones, demonstrating the ability of enzymes to process such substrates nih.govacs.org.

The synthesis of related chiral alcohols, such as (R)-hydroxy esters or (S)-5-hydroxyhexanenitrile, has been achieved with high yields and enantioselectivities using KREDs nih.gov. Similarly, biocatalytic routes have been developed for branched alcohols like 7-Ethyl-2-methyl-4-undecanol, achieving over 99% enantiomeric excess using specific enzymes . These examples highlight the broad applicability of biocatalysis in accessing enantiomerically pure long-chain branched alcohols.

Table 2: Representative Biocatalytic Approaches for Chiral Alcohol Synthesis

| Enzyme Class | Reaction Type | Typical Substrate(s) | Typical Product Type | Typical Yield | Typical Enantiomeric Excess (ee) |

| Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction of Ketones | Prochiral ketones (e.g., ketoesters, alkyl ketones) | Chiral secondary alcohols | 80-98% | >95% to >99.5% |

| Lipases (e.g., Candida antarctica lipase (B570770) B) | Kinetic Resolution of Alcohols/Esters | Racemic alcohols, esters | Enantiopure alcohols/esters | Up to 50% | >99% |

| Lipases | Enzymatic Polymerization | Long-chain diols, diacids | Chiral polyesters | High | High |

| Halohydrin Dehalogenase (HHDH) | Stereoselective Epoxide Ring Opening | Epoxides | β-substituted alcohols | Not specified | Not specified |

The stereoselective synthesis of this compound can be effectively approached through advanced chemical and biological methodologies. Asymmetric catalysis, particularly copper-catalyzed C-C bond formations like conjugate addition, offers precise control over stereochemistry during the construction of the carbon backbone. Concurrently, biocatalytic routes, leveraging the inherent selectivity of enzymes such as ketoreductases and lipases, provide sustainable and highly enantioselective pathways for alcohol synthesis or resolution. The combined advancements in both fields offer robust strategies for accessing enantiomerically pure this compound and related chiral long-chain branched alcohols for various scientific and industrial applications.

Chemical Transformations and Reactivity of 9 Methylundecan 1 Ol

Reactions of the Hydroxyl Functional Group

The primary hydroxyl group is the most reactive site in the 9-Methylundecan-1-ol molecule, readily participating in oxidation, esterification, and etherification reactions.

Oxidation Reactions

The oxidation of this compound can yield either 9-methylundecanal or 9-methylundecanoic acid, depending on the oxidizing agent and reaction conditions employed. The conversion to an aldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Stronger oxidizing agents will typically yield the carboxylic acid as the final product. While specific studies detailing the oxidation of this compound are not prevalent, the reactions are analogous to those of other long-chain primary alcohols like undecan-1-ol. nih.gov

Table 1: Plausible Oxidation Reactions of this compound

| Product | Reagent Class | Example Reagents |

|---|---|---|

| 9-Methylundecanal | Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

Esterification and Etherification

This compound readily undergoes esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) in the presence of an acid catalyst. This reaction is fundamental to the synthesis of various esters with applications as flavoring agents or synthetic intermediates. The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic conditions, is a common method. libretexts.orguakron.edu The rate of esterification follows the general trend for alcohols: primary > secondary > tertiary, making this compound highly suitable for this transformation. libretexts.org

For example, the reaction with acetic acid would yield 9-methylundecyl acetate (B1210297). Steglich esterification, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a milder method for synthesizing esters, particularly with sensitive substrates. researchgate.netmdpi.com

Etherification, such as in the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Modifications of the Alkyl Chain

While the hydroxyl group is the primary site of reactivity, the alkyl chain can also be functionalized, typically after converting the alcohol into a better leaving group.

Halogenation

The direct halogenation of the alkyl chain of an alcohol is not a standard transformation. Instead, the hydroxyl group is typically substituted with a halogen. This deoxygenative halogenation converts the alcohol into an alkyl halide. Reagents like the Appel reaction system (using triphenylphosphine (B44618) and a tetrahalomethane) or systems like Ph₃P/XCH₂CH₂X (where X is a halogen) can effectively replace the hydroxyl group with a halide. cas.cn For instance, reacting this compound with triphenylphosphine and bromine would yield 1-bromo-9-methylundecane. This transformation is a key step in converting the alcohol into a precursor for other synthetic routes, such as Grignard reactions or other nucleophilic substitutions.

Derivatization Strategies for Analytical or Further Synthetic Purposes

For analytical purposes, especially in gas chromatography (GC), it is often necessary to derivatize alcohols like this compound to increase their volatility and thermal stability. libretexts.orggerli.com Common derivatization techniques include silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. gerli.com

Acylation: The alcohol can be converted into an ester using reagents like benzoyl chloride or pentafluorobenzoyl bromide. libretexts.orgacs.org The resulting esters often have improved chromatographic properties and can enhance detector response. libretexts.org

Alkylation: Reagents can introduce an alkyl group, sometimes containing halogens like in pentafluorobenzyl bromide (PFB-Br), to enhance detection sensitivity. libretexts.org

These derivatization strategies are crucial for the trace analysis of long-chain alcohols in various matrices. gerli.comresearchgate.net

Table 2: Common Derivatization Strategies for Alcohols

| Derivatization Method | Typical Reagent | Purpose |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability for GC analysis. libretexts.orggerli.com |

| Acylation | Pentafluorobenzoyl bromide (PFB-Br) | Enhance detector response and improve chromatographic separation. libretexts.orgacs.org |

Mechanistic Investigations of Key Reactions

The mechanisms of the fundamental reactions that this compound undergoes are well-established for primary alcohols.

Acid-Catalyzed Esterification (Fischer Esterification): The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation activates the carbonyl carbon, making it more electrophilic. The alcohol (this compound) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. libretexts.org

Oxidation: The specific mechanism depends on the oxidant used. For chromic acid-based oxidants, the reaction typically involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. This intermediate then undergoes an elimination reaction where a proton is removed from the carbon bearing the oxygen, and the chromium species departs, resulting in the formation of a carbonyl group (aldehyde). With sufficient oxidant and the presence of water, the initially formed aldehyde can be hydrated and further oxidized to a carboxylic acid.

Deoxygenative Halogenation (Appel Reaction): In this reaction, the triphenylphosphine first reacts with the halogen (e.g., Br₂) to form a phosphonium (B103445) halide intermediate. The alcohol's oxygen then attacks the phosphorus atom, displacing a halide ion. The resulting intermediate is a good leaving group, which is then displaced by the halide ion in an Sₙ2 reaction to form the alkyl halide and triphenylphosphine oxide. cas.cn

While these mechanisms are general for primary alcohols, they are directly applicable to the specific transformations of this compound.

Advanced Analytical Techniques for Characterization and Quantification of 9 Methylundecan 1 Ol

Chromatographic Separations

Chromatographic techniques are essential for separating complex mixtures into individual components, enabling their subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method is particularly effective for analyzing volatile and semi-volatile organic compounds like alcohols.

The GC component separates components of a mixture based on their boiling points and polarity as they pass through a capillary column. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, which can be compared against spectral databases (e.g., NIST library) for identification tsijournals.comnih.govhygeiajournal.comjsmcentral.org. For 9-Methylundecan-1-ol, GC-MS allows for its detection, identification, and quantification in various samples. While specific fragmentation patterns for this compound were not explicitly detailed in the provided search results, related branched-chain alcohols and ketones have been identified using this methodology beilstein-journals.org. Typical GC-MS analyses involve capillary columns such as Elite-5MS or DB-wax, helium as the carrier gas, electron ionization at 70 eV, and controlled oven temperature programs tsijournals.comnih.govjsmcentral.orgnih.gov.

Solid-Phase Microextraction (SPME) Coupled Techniques

Solid-Phase Microextraction (SPME) is an advanced, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It is frequently coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds (VOCs) jsmcentral.orgbeilstein-journals.orgnih.gov. The technique utilizes a fiber coated with a sorbent material, which is exposed to the sample (either directly or in the headspace). Analytes from the sample matrix adsorb onto the fiber coating, effectively concentrating them. Subsequently, the fiber is thermally desorbed directly into the GC inlet, facilitating analysis chromatographyonline.comresearchgate.netmdpi.com.

For this compound, if present as a volatile component, Headspace-SPME (HS-SPME) coupled with GC-MS offers a sensitive and efficient method for its extraction and analysis from complex matrices jsmcentral.org. Optimization of parameters such as extraction temperature, incubation time, and fiber type (e.g., DVB/CAR/PDMS) is crucial for maximizing extraction efficiency jsmcentral.orgresearchgate.net.

Retention Index and Retention Time Characterization

Retention Time (RT) and Retention Index (RI) are key parameters for identifying compounds separated by GC. The RT is the time taken for a compound to elute from the GC column under specific operating conditions tsijournals.comnih.gov. The Retention Index, such as the Kovats Retention Index (KRI), provides a more standardized measure by comparing the elution of an analyte to that of a series of known n-alkanes under the same chromatographic conditions. This helps in identifying compounds independently of minor variations in GC parameters nih.gov.

For this compound, also known as 10-Methylundecan-1-ol or Isododecanol, specific retention indices have been reported. On a standard non-polar column, Isododecanol exhibits Kovats Retention Indices of 1443 and 1447 nih.gov. These values, along with the mass spectral data, aid in its definitive identification.

Table 1: Retention Indices for Isododecanol (10-Methylundecan-1-ol)

| Compound Name | Kovats Retention Index (Non-polar column) | Reference |

|---|

Spectroscopic Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic arrangement of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed insights into the molecular framework of organic compounds. Key NMR techniques used for alcohols include ¹H NMR, ¹³C NMR, and DEPT.

¹H NMR Spectroscopy: This technique reveals the number, type, and connectivity of hydrogen atoms within a molecule. Protons attached to carbons adjacent to the hydroxyl group (-CH₂OH) in primary alcohols typically resonate in the range of 3.4-4.5 ppm due to the deshielding effect of the electronegative oxygen atom. The proton of the hydroxyl group (-OH) itself often appears as a broad singlet, with its chemical shift being variable (typically 2.0-2.5 ppm) depending on factors like concentration, solvent, and temperature rsc.orglibretexts.orgacdlabs.com.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton by detecting the chemical environment of each carbon atom. For primary alcohols, the carbon atom bearing the hydroxyl group (-CH₂OH) typically shows a chemical shift in the range of 50-65 ppm libretexts.org.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used in conjunction with standard ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons, thereby aiding in the complete assignment of the carbon backbone pressbooks.pubmagritek.com.

While specific NMR data for this compound were not fully detailed in the provided snippets, the general principles and expected chemical shifts for its functional groups are well-established. The structure of this compound, with its primary alcohol functionality and branched alkyl chain, would yield characteristic signals in ¹H, ¹³C, and DEPT NMR spectra, allowing for unambiguous structural confirmation nih.govrsc.orggoogle.com.

Table 2: Expected NMR Chemical Shifts for Functional Groups in this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | -CH₂OH | 3.4 - 4.5 | libretexts.orgacdlabs.com |

| ¹H | -OH | 2.0 - 2.5 (variable) | libretexts.orgacdlabs.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint.

For this compound, FT-IR spectroscopy would reveal the presence of the hydroxyl group and the aliphatic hydrocarbon chain. Key absorption bands expected include:

A broad and strong O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹, often centered around 3300 cm⁻¹ for alcohols mdpi.com.

Aliphatic C-H stretching vibrations, which appear below 3000 cm⁻¹ mdpi.com.

C-O stretching vibrations characteristic of primary alcohols, usually found in the range of 1050-1150 cm⁻¹ libretexts.org.

Research has indicated the use of FT-IR in conjunction with GC for the analysis of compounds like methylundecan-1-ol cuni.czsdiarticle2.in.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad, strong) | mdpi.com |

| C-H Stretch | < 3000 (aliphatic) | mdpi.com |

Compound Name Table

this compound

10-Methylundecan-1-ol

Isododecanol

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of ions, enabling the determination of elemental compositions for organic molecules. For this compound (C₁₂H₂₆O), HRMS can confirm its molecular formula by measuring the precise mass of its molecular ion or protonated molecule. The expected exact mass for the neutral molecule C₁₂H₂₆O is approximately 186.1984 Da. In positive ion mode, a protonated molecule ([M+H]⁺) would be observed around 187.2062 Da, while in negative ion mode, a deprotonated molecule is less common for alcohols.

Fragmentation patterns obtained from HRMS provide crucial structural information. For primary alcohols like this compound, common fragmentation pathways include alpha-cleavage (loss of the hydroxyl group and adjacent carbon radical, [M-CH₂OH]⁺) and beta-cleavage (cleavage of the carbon-carbon bond beta to the hydroxyl group). The presence of the methyl branch at the C9 position can also influence fragmentation, potentially leading to characteristic ions derived from cleavage around this chiral center. These fragmentation patterns, when analyzed with high resolution, can confirm the carbon skeleton and the position of the methyl substituent.

Table 1: Expected HRMS Data for this compound

| Ion Type | Expected m/z | Calculated Elemental Composition | Description/Assignment |

| Protonated Molecule | 187.2062 | C₁₂H₂₇O | [M+H]⁺ |

| Alpha-cleavage | 157.1800 | C₁₁H₂₁O | [M-CH₂OH]⁺ (loss of hydroxymethyl radical) |

| Beta-cleavage | 143.1643 | C₁₀H₁₉O | [M-CH₂CH₂OH]⁺ (loss of 2-hydroxyethyl radical) |

| Fragment Ion | 129.1486 | C₉H₁₇O | Cleavage at C3-C4, retaining the longer chain |

| Fragment Ion | 115.1329 | C₈H₁₅O | Cleavage at C4-C5, retaining the longer chain |

| Fragment Ion | 101.1172 | C₇H₁₃O | Cleavage at C5-C6, retaining the longer chain |

| Fragment Ion | 87.1015 | C₆H₁₁O | Cleavage at C6-C7, retaining the longer chain |

| Fragment Ion | 73.0858 | C₅H₉O | Cleavage at C7-C8, retaining the longer chain |

| Fragment Ion | 59.0602 | C₄H₇O | Cleavage at C8-C9, retaining the shorter chain with OH |

| Fragment Ion | 43.0445 | C₃H₇ | Likely from fragmentation of the alkyl chain |

Note: Fragment ion assignments are based on common fragmentation pathways for long-chain primary alcohols and may vary depending on ionization conditions and specific instrument parameters.

Chiral Analysis and Stereochemical Assignment Methodologies

This compound possesses a chiral center at the ninth carbon atom (C9) due to the presence of the methyl group. This chirality means the compound exists as a pair of enantiomers: (R)-9-Methylundecan-1-ol and (S)-9-Methylundecan-1-ol. Distinguishing and quantifying these enantiomers is often critical in fields where stereochemistry influences biological activity or material properties. Analytical methodologies capable of resolving these stereoisomers are therefore essential.

Derivatization for Stereochemical Determination (e.g., Mosher esters for related compounds)

Derivatization is a common strategy to facilitate the chiral analysis of alcohols. By reacting the enantiomers of this compound with a chiral derivatizing agent (CDA), diastereomeric derivatives are formed. Diastereomers, unlike enantiomers, possess different physical and chemical properties, making them separable by achiral analytical techniques such as NMR spectroscopy or standard chromatography.

A widely used CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). When reacted with a racemic mixture of this compound under appropriate conditions (e.g., in the presence of a base like pyridine), it forms two diastereomeric esters: (R)-9-Methylundecan-1-yl α-methoxy-α-(trifluoromethyl)phenylacetate and (S)-9-Methylundecan-1-yl α-methoxy-α-(trifluoromethyl)phenylacetate.

These diastereomeric esters can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the chiral derivatizing moiety relative to the alcohol-derived portion lead to distinct chemical environments for certain nuclei, particularly protons and carbons in the vicinity of the chiral center and the trifluoromethyl group. These differences manifest as distinct signals in ¹H NMR or ¹³C NMR spectra, allowing for the quantification of the ratio of the two diastereomers, and thus the enantiomeric excess (ee) of the original alcohol. Alternatively, these diastereomeric esters can be separated using achiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 2: Illustrative NMR Chemical Shift Differences in Mosher Esters of this compound

| Derivative Type | Illustrative ¹H NMR Chemical Shift (δ, ppm) of Key Proton (e.g., C10-H) |

| (R)-9-Methylundecan-1-yl Mosher Ester | ~3.55 |

| (S)-9-Methylundecan-1-yl Mosher Ester | ~3.62 |

| Difference (Δδ) | ~0.07 |

Note: The specific chemical shifts are illustrative and depend on the solvent, temperature, and exact structure. The key is the observable difference (Δδ) between the diastereomers.

Chiral Gas Chromatography

Chiral Gas Chromatography (GC) is a highly effective technique for the direct separation and quantification of enantiomers without the need for prior derivatization, provided the compound is sufficiently volatile and thermally stable. This method relies on the use of chiral stationary phases (CSPs) coated onto the inner walls of GC capillary columns. These CSPs are designed to interact differentially with the enantiomers of the analyte.

For this compound, a suitable chiral GC column, often based on modified cyclodextrins (e.g., derivatives of β-cyclodextrin or γ-cyclodextrin), can achieve separation. The enantiomers of this compound will exhibit different retention times due to transient diastereomeric complexes formed through intermolecular interactions (such as hydrogen bonding, dipole-dipole interactions, and steric fit) between the analyte enantiomers and the chiral selector of the stationary phase.

The separation efficiency is influenced by factors including the choice of CSP, column temperature, carrier gas flow rate, and injection technique. Once separated, the enantiomers are detected, typically by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The relative peak areas of the two enantiomers directly provide the enantiomeric ratio, from which the enantiomeric excess (ee) can be calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] × 100.

Table 3: Illustrative Chiral GC Separation Data for this compound

| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee %) | Chiral Column Type (Example) |

| (R)-9-Methylundecan-1-ol | 25.5 | 98.5 | Cyclodextrin-based |

| (S)-9-Methylundecan-1-ol | 27.2 | - | Cyclodextrin-based |

Note: These retention times and ee values are illustrative and would vary significantly based on the specific chiral column, GC conditions, and the sample's actual enantiomeric composition.

Quantification Methods in Complex Matrices

Quantifying this compound in complex matrices, such as environmental samples (e.g., soil, water, air) or biological fluids, presents challenges due to the presence of numerous interfering compounds. Effective quantification requires robust sample preparation and sensitive, selective detection methods.

Sample Preparation : Typically, the first step involves extracting this compound from the matrix. Techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. SPE, using appropriate sorbent materials (e.g., C18 or silica-based phases), can selectively retain the analyte while allowing matrix components to pass through, followed by elution with a suitable solvent. For volatile compounds like alcohols, headspace analysis or derivatization followed by extraction might also be considered. Concentration steps, such as rotary evaporation, are often necessary to achieve sufficient analyte levels for detection.

Chromatographic Separation and Detection : Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the preferred method for analyzing this compound. FID offers good sensitivity for hydrocarbons and alcohols but lacks specificity. GC-MS, on the other hand, provides both separation and identification capabilities. The mass spectrometer acts as a highly selective detector, allowing quantification even in the presence of co-eluting matrix components by monitoring specific characteristic ions of this compound.

Internal Standards : For accurate quantification, the use of an internal standard (IS) is crucial. An IS is a compound that is chemically similar to the analyte but not present in the original sample. Ideally, an isotopically labeled analog (e.g., deuterated this compound) is used. The IS is added to the sample at a known concentration during the initial stages of sample preparation. By measuring the ratio of the analyte's signal to the IS's signal, variations in analyte recovery during sample preparation and fluctuations in instrument performance can be effectively compensated for, leading to more reliable quantitative results.

Table 4: Typical Quantification Parameters for this compound in Complex Matrices

| Analytical Method | Detector | Sample Preparation Method | Internal Standard (Example) | Typical LOD/LOQ Range (Illustrative) |

| GC-FID | FID | SPE, Solvent Evaporation | Non-deuterated analog (if available and not in sample) or structurally similar compound | LOD: 1-10 ng/mL, LOQ: 5-50 ng/mL |

| GC-MS | MS | SPE, Solvent Evaporation | Deuterated this compound | LOD: 0.1-1 ng/mL, LOQ: 0.5-5 ng/mL |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific matrix, sample preparation efficiency, and instrument sensitivity.

Biological and Ecological Roles of 9 Methylundecan 1 Ol in Non Human Organisms

Role in Interspecies and Intraspecies Chemical Communication

Chemical communication, mediated by semiochemicals, is fundamental to the survival and social organization of many non-human species. These chemical signals facilitate interactions both within a species (intraspecific) and between different species (interspecific). Fatty alcohols, including methyl-branched variants, are recognized as important components in these signaling pathways.

Pheromonal Activity and Behavioral Responses

Pheromones are a critical class of semiochemicals involved in intraspecific communication, eliciting specific behavioral or physiological responses in conspecifics. In insects, pheromones are employed for a wide array of functions, including mate attraction, aggregation, alarm signaling, and trail marking wikipedia.org.

Methylundecan-1-ol, as a general class, has been identified in the context of intracolony chemical communication in social insects cuni.cz. Furthermore, related compounds like syn-4,6-Dimethylundecan-1-ol have been identified as trail-following pheromones in termites (Hodotermopsis sjoestedti), guiding individuals along foraging paths researchgate.net. While direct evidence for 9-Methylundecan-1-ol specifically as a pheromone component in well-documented cases is limited in the reviewed literature, its classification as a fatty alcohol places it within a group of compounds known to mediate complex behaviors in various insect species. The precise role of this compound in insect pheromone systems, such as sex pheromones or trail pheromones, warrants further investigation, building upon the established functions of similar long-chain alcohols wikipedia.orgjaydevchemicals.com.

Semiochemical Functions in Other Biological Systems

Beyond insect communication, semiochemicals play diverse roles in other biological systems. For instance, in mammals, volatile organic compounds (VOCs) emitted from scent marks, urine, or feces can convey information about an individual's sex, age, reproductive status, and social hierarchy rhinoresourcecenter.comresearchgate.net. While specific semiochemical functions of this compound in non-insect species have not been extensively detailed in the provided sources, the broad spectrum of functions attributed to fatty alcohols suggests potential roles in mediating interactions in other taxa.

Interactions with Microbial Communities

Microorganisms, including bacteria and fungi, engage in complex interactions within their environments, often mediated by volatile organic compounds (VOCs). These microbial volatiles can influence the growth, development, and behavior of neighboring microbes, contributing to the dynamics of microbial communities.

Influence on Fungal Growth and Development

Bacterial volatiles have been shown to significantly impact fungal growth, frequently exhibiting inhibitory effects uni-rostock.denih.govresearchgate.netresearchgate.net. Studies have identified various bacterial species that emit volatile compounds capable of suppressing fungal spore germination or mycelial growth. While direct research on this compound's specific influence on fungal growth is not detailed, related methyl-branched compounds, such as methylketones like 9-methylundecan-2-one and 10-methylundecan-2-one (B14457982), have been identified as bacterial volatiles nih.govbeilstein-journals.orgresearchgate.net. These findings suggest that methyl-branched alcohols, including potentially this compound, could participate in such microbial interactions, either by promoting or inhibiting fungal development.

Modulation of Bacterial Volatile Profiles and Microbial Interactions

Bacteria themselves emit a wide array of volatile organic compounds that serve as signaling molecules, influencing intra- and inter-specific communication, as well as defense mechanisms against other microorganisms uni-rostock.deresearchgate.net. The production and composition of these bacterial volatiles can be modulated by environmental factors and nutrient availability mdpi.com. While the specific modulation of bacterial volatile profiles by this compound is not explicitly documented, the compound belongs to a class of molecules (fatty alcohols) that can be produced by bacteria uni-rostock.denih.gov. This suggests a potential reciprocal relationship where such compounds might influence microbial communities or be part of the volatile emissions themselves.

Chemosensory Perception in Non-Human Species

Chemosensory perception is the process by which organisms detect and respond to chemical stimuli in their environment. This sensory modality is crucial for a vast range of behaviors, from foraging and predator avoidance to reproduction and social recognition. Insects, for example, possess sophisticated olfactory systems with specialized chemosensory receptors designed to detect specific airborne or contact semiochemicals nih.gov.

While direct evidence linking this compound to specific chemosensory perception mechanisms in non-human species is not detailed in the provided literature, its role as a potential semiochemical implies that it would be perceived by the chemosensory systems of target organisms. For instance, the detection of pheromones by insects relies on specialized olfactory neurons equipped with specific receptors capable of binding these molecules, triggering a cascade of neural signals that lead to a behavioral response wikipedia.orgnih.gov.

Biosynthetic Pathways and Metabolic Engineering Implications

Precursor Incorporation and Elongation Mechanisms

The synthesis of branched-chain fatty alcohols like 9-Methylundecan-1-ol is intrinsically linked to fatty acid biosynthesis. In many organisms, fatty acid synthesis begins with an acetyl-CoA starter unit, which is condensed with malonyl-CoA extender units. However, the incorporation of methyl branches typically involves the use of branched-chain acyl-CoA esters as primers or extender units portlandpress.comwikipedia.orgresearchgate.net.

For branched-chain fatty acids, which are precursors to branched-chain alcohols, the synthesis can originate from branched-chain amino acids such as valine, leucine, and isoleucine wikipedia.orgnih.gov. These amino acids are catabolized to their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers (e.g., isobutyryl-CoA from valine, isovaleryl-CoA from leucine, and 2-methylbutyryl-CoA from isoleucine) wikipedia.orgnih.gov. These primers are then incorporated into the fatty acid elongation cycle, mediated by fatty acid synthases (FAS), where malonyl-CoA units are sequentially added to extend the carbon chain portlandpress.comwikipedia.org. The specific position of the methyl branch in the final fatty alcohol is determined by the structure of the initial branched-chain primer and the elongation process. For instance, 2-methylbutyryl-CoA primers from isoleucine can lead to anteiso-series fatty acids, characterized by a methyl group on the penultimate carbon (ω-3 branching) portlandpress.comwikipedia.org. Concepts from polyketide synthesis, which also involves the sequential condensation of acyl units, can provide a framework for understanding how complex carbon skeletons with specific branching patterns are assembled, although fatty acid synthesis is primarily carried out by FAS enzymes frontiersin.orgd-nb.info.

Enzymatic Machinery and Biochemical Steps

The conversion of fatty acids to fatty alcohols typically involves a two-step enzymatic process:

Reduction of fatty acyl-CoA to fatty aldehyde: This step is often catalyzed by a fatty acyl-CoA reductase (FAR), which utilizes NADPH as a cofactor frontiersin.orgnih.gov.

Reduction of fatty aldehyde to fatty alcohol: This step is typically carried out by an alcohol dehydrogenase (ADH) or a fatty aldehyde reductase (FAR) that can also reduce aldehydes, again using NADPH frontiersin.orgnih.gov.

For branched-chain fatty alcohols, the initial synthesis of the branched-chain fatty acid precursor requires enzymes of the fatty acid synthesis machinery. This includes acetyl-CoA carboxylase (ACC) for malonyl-CoA synthesis, and the multi-enzyme fatty acid synthase (FAS) complex researchgate.netnih.govrsc.orgaocs.org. The incorporation of methyl branches can involve branched-chain amino acid catabolic enzymes, such as branched-chain amino acid aminotransferases (BCATs) and α-keto acid decarboxylases (KDCs), which convert amino acids to α-keto acids and then to branched-chain acyl-CoA primers wikipedia.orgpsu.eduasm.org. Specific enzymes like mycocerosic acid synthase (Mas) and polyketide-associated protein A5 (PapA5) have been implicated in the synthesis of multi-methyl-branched fatty acids conicet.gov.arresearchgate.net. The final reduction to alcohols would then involve specific reductases capable of acting on branched-chain fatty aldehydes.

Regulation of Biosynthesis and Environmental Influences

The regulation of fatty alcohol biosynthesis can be influenced by various cellular signals and environmental conditions. In many microbial systems, fatty alcohol production is often linked to specific growth phases, such as the stationary phase or under nutrient limitation (e.g., nitrogen depletion) frontiersin.org. This suggests that cellular energy status and availability of precursors play a role in regulating flux towards fatty alcohol synthesis.

Genetic and Metabolic Engineering Strategies for Production

Metabolic engineering offers promising avenues for the production of branched-chain fatty alcohols like this compound. Strategies typically involve:

Enhancing precursor supply: This can involve overexpressing genes involved in the synthesis of branched-chain amino acids or their catabolic products, or manipulating pathways that funnel carbon flux towards branched-chain acyl-CoA precursors wikipedia.orgd-nb.infoconicet.gov.arresearchgate.netgoogle.com. For example, engineering pathways to increase methylmalonyl-CoA availability is crucial for producing methyl-branched fatty acids d-nb.infoconicet.gov.argoogle.com.

Introducing or optimizing heterologous pathways: Genes encoding enzymes for fatty acid synthesis, reduction to aldehydes, and subsequent reduction to alcohols can be introduced or overexpressed in host organisms like E. coli or S. cerevisiae frontiersin.orgd-nb.infonih.gov. For branched-chain alcohols, this would involve expressing genes for branched-chain amino acid metabolism, fatty acid synthesis with branched-chain primers, and the specific reductases.

Modulating enzyme activity: Engineering specific enzymes, such as branched-chain amino acid aminotransferases (BCATs), can be used to redirect metabolic flux. For instance, reducing the activity of BCATs involved in amino acid biosynthesis can indirectly enhance the availability of precursors for alcohol production asm.orgnih.gov.

Pathway optimization: Modular pathway engineering approaches, where different enzymatic steps are optimized and assembled, have proven effective for producing branched-chain fatty alcohols (BLFLs) d-nb.infofigshare.com. This involves balancing enzyme expression levels and ratios to maximize product titers.

Host strain engineering: Deleting competing pathways or modifying regulatory elements (e.g., transcription factors like FadR in E. coli) can further improve yields nih.gov.

Studies have demonstrated the successful production of branched-chain fatty alcohols (BLFLs) in engineered E. coli by combining modules for α-keto acid synthesis, branched-chain acyl-ACP generation, and alcohol formation, achieving titers of up to 350 mg/L d-nb.infofigshare.com.

Environmental Fate and Distribution of 9 Methylundecan 1 Ol

Environmental Partitioning and Transport Behavior

The way in which 9-Methylundecan-1-ol distributes itself between different environmental compartments (air, water, soil, and sediment) is a key aspect of its environmental fate.

Due to its long alkyl chain, this compound is a relatively nonpolar molecule with low water solubility. This property suggests a tendency to adsorb to the organic matter fraction of soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. For long-chain alcohols, the log Kow increases with increasing chain length, indicating a greater affinity for organic phases. epa.gov Therefore, it is expected that this compound will have a high affinity for soil and sediment, leading to low mobility in these compartments. Desorption from soil and sediment particles is likely to be a slow process. nih.gov

Table 4: Predicted Partitioning Behavior of this compound Data based on QSAR models and data for analogous long-chain alcohols.

| Parameter | Predicted Value | Interpretation |

| Log Kow (Octanol-Water Partition Coefficient) | High | Strong tendency to partition into organic matter. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High | Expected to be immobile in soil and sediment. |

Table 5: Predicted Volatilization Potential of this compound Data based on QSAR models and data for analogous long-chain alcohols.

| Environmental Compartment | Volatilization Potential | Governing Factors |

| From Water | Low to Moderate | Dependent on Henry's Law Constant. |

| From Soil | Low | Limited by strong adsorption to soil organic matter. |

Ecological Assessment of Environmental Presence

A comprehensive review of publicly available scientific literature and environmental databases reveals a significant gap in the knowledge regarding the environmental fate and ecological impact of this compound. Despite extensive searches for detailed research findings, data on its persistence, bioaccumulation, and toxicity in various environmental compartments (air, water, soil, and sediment) are not available.

Standard ecotoxicological data, such as acute and chronic toxicity to aquatic organisms (e.g., fish, daphnia, algae) and terrestrial organisms, have not been found in the public domain. Consequently, it is not possible to perform a quantitative ecological risk assessment or to establish predicted no-effect concentrations (PNECs) for this substance.

Therefore, a detailed ecological assessment of the environmental presence of this compound, including data tables and specific research findings, cannot be provided at this time due to the lack of published scientific research.

Advanced Research Perspectives and Computational Studies

Computational Modeling and Simulation of Molecular Interactions

Computational methods are increasingly vital for understanding molecular behavior, predicting interactions, and guiding experimental design. For compounds like 9-Methylundecan-1-ol, these approaches can elucidate potential biological roles and chemical reactivities.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, often employed to study ligand-receptor interactions. While specific molecular docking studies for this compound are not extensively documented in the provided search results, the principles of docking are applicable to compounds of this nature. Long-chain alcohols and their derivatives have been investigated for their roles in chemical communication, such as pheromones in insects psu.eduresearchgate.net. For instance, related compounds like syn-4,6-dimethylundecan-1-ol have been identified as termite trail-following pheromones, indicating potential interactions with specific olfactory receptors or binding proteins psu.eduresearchgate.net. Computational docking could, in principle, model the binding of this compound to hypothetical pheromone receptors or other protein targets, predicting binding affinities and modes of interaction. Such studies would involve simulating the interaction of the alcohol with the three-dimensional structure of a target protein to understand how it binds within a specific active site nanobioletters.comijper.orgmdpi.com.

Isomeric and Stereochemical Specificity in Biological Systems

Chirality and stereoisomerism play a critical role in biological recognition and activity. Molecules with chiral centers can exist as different stereoisomers (enantiomers or diastereomers), and biological systems often exhibit high selectivity towards specific isomers the-innovation.orgmichberk.com. For long-chain alcohols like this compound, the presence of a methyl branch at the C9 position does not create a chiral center on the main chain itself. However, if the synthesis or natural occurrence leads to chiral centers elsewhere or if it interacts with chiral biological molecules, stereochemical specificity can become significant. For example, in pesticide chemistry, stereoisomers can exhibit vastly different biological activities, with one isomer being highly effective while others are less so or even harmful michberk.com. Similarly, in insect pheromones, specific stereoisomers are often crucial for biological function and recognition by olfactory receptors psu.eduresearchgate.net. Therefore, while this compound itself, as described, does not possess a chiral center on its linear backbone, understanding its interactions within biological systems might necessitate considering its potential interactions with chiral biomolecules or the stereochemical properties of any synthesized analogues.

Development of Novel Methodologies for Detection and Study

The accurate detection and characterization of chemical compounds are foundational for all research. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for identifying and quantifying volatile and semi-volatile organic compounds, including long-chain alcohols core.ac.uknih.govmdpi.com. Studies analyzing related compounds, such as 1-iodo-2-methylundecane, have detailed specific GC-MS parameters for identification, including column type, carrier gas, ionization energy, and mass-to-charge ratios (m/z) nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.